
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide” is a complex organic molecule. It contains several functional groups including a dimethylamino group, a phenyl group, a pyrazol group, a trifluoromethyl group, and a benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced through a process known as trifluoromethylation . The dimethylamino group might be introduced through a reaction with a dimethylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group, for example, is a strong electron-withdrawing group, which would impact the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to significantly influence the chemical properties of compounds .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds derived from pyrazole derivatives, including those with dimethylamino groups, have been synthesized and evaluated for their antimicrobial properties. For instance, Gouda et al. (2010) synthesized a series of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, with some exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). This demonstrates the potential of such compounds in developing new antimicrobial agents.
Anticonvulsant Activities
The structural framework of the query compound is similar to those evaluated for anticonvulsant activities. Tarikogullari et al. (2010) investigated a group of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings such as pyrazole, indicating that the triazole ring leads to superior anticonvulsant activity (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010). This highlights the relevance of exploring similar compounds for anticonvulsant drug development.
Antitumor and Antioxidant Properties
Compounds structurally related to the query have been synthesized and evaluated for their antitumor and antioxidant activities. For example, the synthesis and biological evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated promising results in cytotoxicity and antioxidant tests, indicating their potential as antitumor agents (Hamama, Gouda, Badr, & Zoorob, 2013). This suggests that related compounds, including those with dimethylamino and pyrazolyl groups, could be valuable in the search for new antitumor and antioxidant therapies.
Structural Diversity and Chemical Libraries
The capacity to generate a structurally diverse library of compounds from key intermediates is a significant application in drug discovery. Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene in various alkylation and ring closure reactions to create a diverse library, highlighting the utility of such compounds in exploring chemical space for potential therapeutic agents (Roman, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27(2)20-18(16-6-4-3-5-7-16)13-28(26-20)14-19(29)25-12-15-8-10-17(11-9-15)21(22,23)24/h3-11,13H,12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQJIOATWHKVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

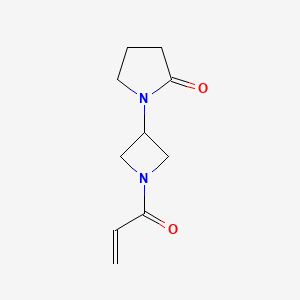
![2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2858009.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2858010.png)
![N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2858012.png)
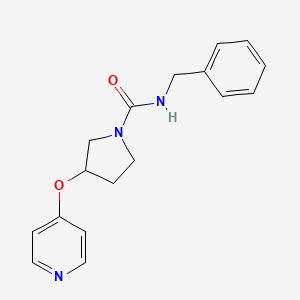
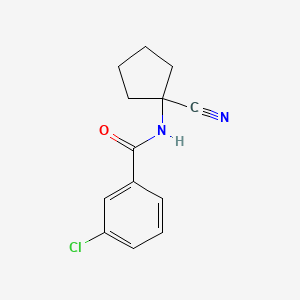
![1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2858018.png)
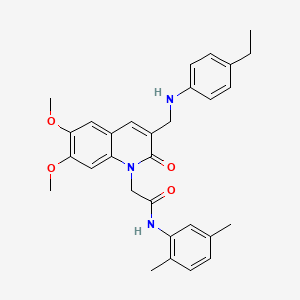
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2858020.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)
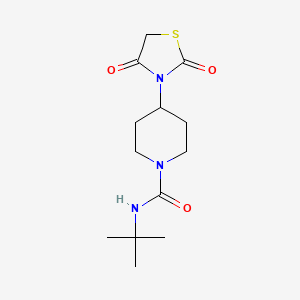
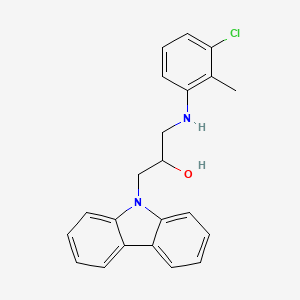

![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)